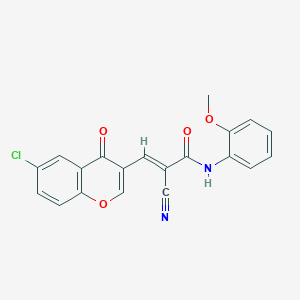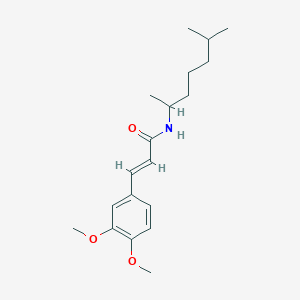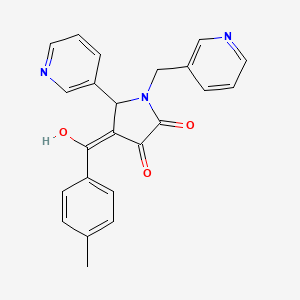
3-(6-chloro-4-oxo-4H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-chloro-4-oxo-4H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as 'compound X' in the scientific literature.
作用机制
The exact mechanism of action of compound X is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of protein kinases, the modulation of cell cycle regulators, and the induction of apoptosis in cancer cells. It has also been suggested that compound X may act as an inhibitor of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been found to have a low toxicity profile in animal models, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its versatility. It can be used in a variety of assays to study its effects on cancer cells, inflammation, and microbial growth. Additionally, its low toxicity profile makes it a safe compound to work with in the lab. However, one limitation of using compound X is its relatively low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on compound X. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to determine its effectiveness in animal models. Additionally, studies are needed to investigate its potential as an anti-inflammatory and antimicrobial agent. Finally, research is needed to develop more efficient synthesis methods for compound X to facilitate its use in future studies.
Conclusion:
In conclusion, compound X is a synthetic compound that has shown promise as a therapeutic agent for cancer, inflammation, and microbial infections. Its multi-step synthesis method and potential for use in a variety of assays make it a versatile compound for scientific research. Further studies are needed to fully understand its mechanism of action and to determine its potential as a safe and effective therapeutic agent.
合成方法
Compound X is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 6-chloro-4H-chromen-4-one with ethyl cyanoacetate in the presence of sodium ethoxide to form 6-chloro-4-oxo-4H-chromen-3-yl cyanoacetate. The second step involves the reaction of 6-chloro-4-oxo-4H-chromen-3-yl cyanoacetate with 2-methoxybenzylamine in the presence of triethylamine to form the final product, 3-(6-chloro-4-oxo-4H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide.
科学研究应用
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that compound X can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, compound X has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains.
属性
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c1-26-18-5-3-2-4-16(18)23-20(25)12(10-22)8-13-11-27-17-7-6-14(21)9-15(17)19(13)24/h2-9,11H,1H3,(H,23,25)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHBTRUAJHXGT-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5290217.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5290222.png)
![3-hydroxy-5-(4-methylphenyl)-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290224.png)
![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)butyl]urea](/img/structure/B5290229.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5290234.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B5290237.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)

![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)

